molecular formula C6H8O2 B6242598 (2E)-2-methylpenta-2,4-dienoic acid CAS No. 58191-40-5

(2E)-2-methylpenta-2,4-dienoic acid

Cat. No. B6242598
CAS RN: 58191-40-5
M. Wt: 112.1
InChI Key:
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Description

(2E)-2-methylpenta-2,4-dienoic acid, also known as 2-methylpent-2-enoic acid, is an organic compound with a molecular formula of C5H8O2. It is a colorless liquid with a faint odor and is a common component of many essential oils, such as lavender and rosemary. It is also found in some food products and is used in the synthesis of various pharmaceuticals. As a result, (2E)-2-methylpenta-2,4-dienoic acid has become the focus of much scientific research, with a particular emphasis on its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

(2E)-(2E)-2-methylpenta-2,4-dienoic acida-2,4-dienoic acid has been studied extensively for its potential applications in the fields of medicine, agriculture, and food science. In the medical field, it has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. In agriculture, it has been used as an insecticide, herbicide, and fungicide. In food science, it has been used as a flavor enhancer and preservative.

Mechanism of Action

The exact mechanism of action of (2E)-(2E)-2-methylpenta-2,4-dienoic acida-2,4-dienoic acid is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase. In addition, it has been shown to affect the activity of certain hormones, such as cortisol, and to modulate the activity of various neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-(2E)-2-methylpenta-2,4-dienoic acida-2,4-dienoic acid have been studied extensively. It has been shown to have anti-inflammatory, antifungal, and antioxidant effects, as well as to modulate the activity of certain hormones, such as cortisol, and to affect the activity of various neurotransmitters, such as serotonin and dopamine. In addition, it has been found to have a protective effect against oxidative stress and to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of (2E)-(2E)-2-methylpenta-2,4-dienoic acida-2,4-dienoic acid in laboratory experiments has a number of advantages and limitations. On the one hand, it is relatively inexpensive and easy to obtain, and it has a relatively low toxicity. On the other hand, its effects on the human body are still not fully understood, and it can be difficult to control the concentration of the compound in experiments.

Future Directions

Given the potential applications of (2E)-(2E)-2-methylpenta-2,4-dienoic acida-2,4-dienoic acid, there are a number of future directions that could be explored. These include further research into its mechanism of action, its effects on the human body, and its potential uses in medicine, agriculture, and food science. In addition, further research into its synthesis and the development of new methods for its synthesis could also be beneficial. Finally, further research into the advantages and limitations of using this compound in laboratory experiments could help to optimize its use in these settings.

Synthesis Methods

(2E)-(2E)-2-methylpenta-2,4-dienoic acida-2,4-dienoic acid can be synthesized in a variety of ways. One common method is the acid-catalyzed esterification of (2E)-2-methylpenta-2,4-dienoic acid-2-ene with acetic acid. The reaction takes place at room temperature and is usually completed within 1-2 hours. Another method is the base-catalyzed dehydration of (2E)-2-methylpenta-2,4-dienoic acid-2-ene-1-ol. This reaction is typically carried out at a higher temperature and is usually completed within 10-20 minutes.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2E)-2-methylpenta-2,4-dienoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methylbut-2-ene", "methylmagnesium bromide", "carbon dioxide", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "sulfuric acid", "potassium permanganate", "sodium bisulfite" ], "Reaction": [ "Step 1: Preparation of 2-methylbut-2-ene from 2-methylbut-2-ene-1,4-diol by dehydration using sulfuric acid.", "Step 2: Addition of methylmagnesium bromide to 2-methylbut-2-ene to form 3-methylpent-2-ene-1-ol.", "Step 3: Oxidation of 3-methylpent-2-ene-1-ol with potassium permanganate to form 3-methylpent-2-ene-1,4-diol.", "Step 4: Conversion of 3-methylpent-2-ene-1,4-diol to (2E)-2-methylpenta-2,4-dienoic acid through the following steps:", "Step 4.1: Protection of the diol with acetic anhydride to form the diacetate.", "Step 4.2: Reaction of the diacetate with sodium borohydride to form the diol.", "Step 4.3: Treatment of the diol with sodium hydroxide and carbon dioxide to form the carboxylic acid.", "Step 4.4: Purification of the carboxylic acid by treatment with sodium bisulfite to remove impurities." ] }

CAS RN

58191-40-5

Product Name

(2E)-2-methylpenta-2,4-dienoic acid

Molecular Formula

C6H8O2

Molecular Weight

112.1

Purity

95

Origin of Product

United States

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